3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its systematic name indicates a complex structure featuring a thieno[3,2-c]pyridine moiety. The compound has garnered attention for its potential applications in drug development, particularly as an inhibitor in various biological pathways.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structure. It is classified as a chlorinated ketone, which contributes to its reactivity and potential biological activity.
The synthesis of 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one typically involves several steps that include the formation of the thieno[3,2-c]pyridine core followed by chlorination and functionalization.
This multi-step synthesis requires careful optimization of reaction conditions to maximize yield and purity .
The molecular structure of 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one features a thieno[3,2-c]pyridine ring system attached to a propanone group. The presence of chlorine at the third carbon enhances its electrophilic character.
The compound can participate in various chemical reactions typical for ketones and chlorinated compounds:
These reactions are fundamental for modifying the compound to explore its pharmacological properties further.
The mechanism of action for 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one primarily involves its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures may inhibit specific enzyme activities or modulate receptor functions through competitive inhibition or allosteric modulation. Detailed studies on binding affinities and kinetic parameters are essential for understanding its therapeutic potential .
The compound exhibits typical reactivity associated with ketones and halogenated compounds:
These properties make it a versatile candidate for further chemical modifications aimed at enhancing biological activity.
3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one has potential applications in:
The exploration of this compound's derivatives could lead to novel therapeutic agents with improved efficacy and safety profiles in treating various medical conditions .
Thienopyridines constitute a significant class of bicyclic heterocycles where a thiophene ring is annulated to a pyridine ring, creating three distinct isomeric frameworks: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[3,2-c]pyridine . The compound 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one belongs specifically to the thieno[3,2-c]pyridine subclass, characterized by a sulfur atom at the 1-position and a nitrogen atom at the 4-position of the fused system [1] . Its saturated 4H,5H,6H,7H configuration indicates complete reduction of the pyridine ring, yielding a piperidine-like structure that enhances conformational flexibility compared to aromatic counterparts.
The defining structural feature of this molecule is the 3-chloropropanoyl group attached to the secondary amine (N-5) of the thienopyridine scaffold, as denoted by the SMILES notation O=C(N1CCC2=C(C=CS2)C1)CCCl [1]. This chloroalkyl ketone moiety introduces an electrophilic center capable of covalent interactions with biological nucleophiles. Computational analyses reveal key physicochemical properties: a topological polar surface area (TPSA) of 20.31 Ų, a calculated LogP value of 2.26, and two hydrogen bond acceptors with no hydrogen bond donors [1]. These parameters suggest moderate lipophilicity and membrane permeability.
Table 1: Structural Comparison of Representative Thienopyridine Derivatives
Compound Name | Core Structure | Substituent | Molecular Formula | Molecular Weight |
---|---|---|---|---|
3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one | Thieno[3,2-c]pyridine | 3-Chloropropanoyl at N5 | C₁₀H₁₂ClNOS | 229.73 g/mol |
1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one | Thieno[3,2-c]pyridine | 3-(2-Fluorophenyl)propanoyl at N5 | C₁₆H₁₅ClFNOS | 323.81 g/mol |
4-(3-Chlorophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine | Thieno[3,2-c]pyridine | 3-Chlorophenyl at C4 | C₁₃H₁₂ClNS | 249.76 g/mol |
2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one | Azetidine | Chlorophenoxy propanone | C₁₇H₁₉ClN₄O₂ | 346.82 g/mol |
The crystallographic orientation of the chloropropanoyl chain relative to the thienopyridine plane influences its three-dimensional conformation and molecular interactions. The chlorine atom at the β-position creates an electron-deficient alkyl chain susceptible to nucleophilic displacement, while the carbonyl group engages in hydrogen bonding or dipole interactions. This configuration differs significantly from carboxamide-functionalized analogs (e.g., antiplasmodial thieno[2,3-b]pyridine-2-carboxamides) where the carbonyl forms an amide linkage instead of a ketone .
Thienopyridine scaffolds emerged prominently in medicinal chemistry following the discovery of ticlopidine’s antiplatelet activity in the 1970s. The subsequent development of clopidogrel highlighted the therapeutic potential of structurally engineered thienopyridines targeting purinergic receptors [6]. These early agents featured aromatic thienopyridine cores activated metabolically to thiol intermediates that covalently modified P2Y12 receptors.
The exploration of saturated thienopyridine systems, such as the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold present in 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one, represents a strategic evolution toward enhanced selectivity and pharmacokinetic optimization. Saturation reduces planarity, potentially improving aqueous solubility and mitigating off-target interactions associated with polyaromatic systems [3]. The specific incorporation of chlorinated ketone functionalities, as exemplified by CAS 953757-10-3, evolved from studies on covalent enzyme inhibitors where electrophilic "warheads" enable targeted covalent modification of catalytic residues or allosteric sites [1].
Significant synthetic advancements enabled access to diverse thienopyridine derivatives. Thorpe-Ziegler cyclizations facilitated the construction of complex thieno[2,3-b]pyridine-2-carboxamides with antiplasmodial activity . Similarly, multi-step sequences involving Knoevenagel condensations followed by alkylation and cyclization allowed diversification at the 4-, 5-, and 6-positions of the thienopyridine core . These methodologies laid the groundwork for synthesizing chloro-functionalized variants like 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one, where the chloropropanoyl group was introduced via N-alkylation with 3-chloropropanoyl chloride or analogous electrophiles.
Table 2: Evolution of Key Thienopyridine Pharmacophores
Generation | Representative Compounds | Structural Features | Primary Therapeutic Target |
---|---|---|---|
First | Ticlopidine, Clopidogrel | Aromatic core, carboxylic esters | P2Y12 ADP receptor (antiplatelet) |
Second | Prasugrel | Fluorinated aromatic core, ketone linker | P2Y12 ADP receptor (antiplatelet) |
Third | 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Carboxamide functionality, amino/cyano groups | PfGSK-3 (antiplasmodial) |
Contemporary | 3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one | Saturated core, chlorinated ketone linker | Targeted covalent modulation |
The transition from early aromatic esters to saturated ketones reflects a paradigm shift toward mechanism-based inhibitor design. While initial antiplasmodial thienopyridines (e.g., compound 1: IC₅₀ PfGSK-3 = 0.48 µM) targeted plasmodial glycogen synthase kinase-3 (PfGSK-3) , subsequent derivatives like 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one were engineered for alternative mechanisms where the chloroalkyl ketone enables irreversible target engagement.
Chlorinated thienopyridines exhibit targeted bioactivity modulated by two critical structural elements: (1) the thienopyridine scaffold serving as a privileged structure for target recognition, and (2) the chloroalkyl substituent acting as a reactive pharmacophore. The biological significance of 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one derives from synergistic contributions of these components:
Electrophilic Reactivity: The β-chlorine creates an electron-deficient carbon center susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues) or amines (e.g., lysine residues). This enables covalent bond formation with target proteins, conferring prolonged pharmacodynamic effects. The ketone carbonyl further enhances the electrophilicity of the adjacent carbon through inductive effects [1] .
Structural Mimicry: The saturated thieno[3,2-c]pyridine core mimics piperidine-containing natural alkaloids in spatial orientation and electronic distribution. This facilitates binding to enzymes or receptors recognizing heterocyclic amine motifs. Molecular docking analyses suggest favorable interactions with ATP-binding pockets of kinases or substrate-binding sites of oxidoreductases .
Anti-infective applications are evidenced by structural analogs such as 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one (CAS 2097919-27-0), which demonstrates potent antiplasmodial activity against Plasmodium falciparum . Similarly, 4-arylthieno[2,3-b]pyridine-2-carboxamides exhibit IC₅₀ values in the nanomolar range against erythrocytic parasite stages, though through mechanisms independent of PfGSK-3 inhibition . The chloro substituent in these compounds enhances membrane penetration and target affinity by modulating lipophilicity (LogP increase ~0.5–1.0 units) and altering π-stacking interactions within binding pockets.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0